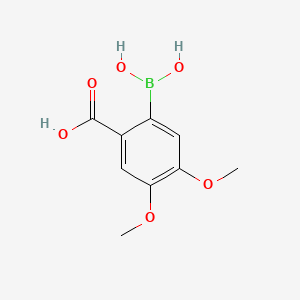

2-Borono-4,5-dimethoxybenzoic acid

Übersicht

Beschreibung

2-Borono-4,5-dimethoxybenzoic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a benzene ring that is substituted with two methoxy groups at the 4 and 5 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Borono-4,5-dimethoxybenzoic acid typically involves the bromination of 3,4-dimethoxytoluene followed by oxidation. The process begins with the reaction of 3,4-dimethoxytoluene with sulfuric acid, hydrogen peroxide, and a metal bromide to yield 2-bromo-4,5-dimethoxytoluene. This intermediate is then oxidized using potassium permanganate in the presence of tetrabutyl ammonium bromide to produce 2-bromo-4,5-dimethoxybenzoic acid .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of inexpensive and readily available raw materials, along with mild reaction conditions, makes the process suitable for industrial applications. The method is designed to be environmentally friendly and efficient, ensuring high product yield and simplicity in operation .

Analyse Chemischer Reaktionen

Types of Reactions

2-Borono-4,5-dimethoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into different hydroxy derivatives.

Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Potassium permanganate is commonly used as an oxidizing agent.

Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

Substitution: Palladium catalysts are typically used in Suzuki-Miyaura coupling reactions, with bases such as potassium carbonate.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroxy derivatives.

Substitution: Various biaryl compounds formed through Suzuki-Miyaura coupling.

Wissenschaftliche Forschungsanwendungen

2-Borono-4,5-dimethoxybenzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.

Industry: It is used in the production of pharmaceuticals and agrochemicals

Wirkmechanismus

The mechanism of action of 2-Borono-4,5-dimethoxybenzoic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Bromo-4,5-dimethoxybenzoic acid: A halogenated derivative used in similar synthetic applications.

2-Amino-4,5-dimethoxybenzoic acid: An amino derivative with different reactivity and applications.

Uniqueness

2-Borono-4,5-dimethoxybenzoic acid is unique due to its boronic acid group, which makes it highly versatile in cross-coupling reactions. This property distinguishes it from other similar compounds that may lack the boronic acid functionality and thus have different reactivity and applications .

Biologische Aktivität

2-Borono-4,5-dimethoxybenzoic acid (BDMBA) is a boronic acid derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound is primarily recognized for its role in Suzuki-Miyaura coupling reactions, but emerging research indicates it may also possess significant biological effects, particularly as an enzyme inhibitor and in cancer therapy.

Chemical Structure and Properties

BDMBA has the following chemical structure:

- Molecular Formula : C10H13B O4

- Molecular Weight : 200.16 g/mol

The presence of the boronic acid group is crucial for its reactivity in cross-coupling reactions, which facilitates the formation of carbon-carbon bonds.

The biological activity of BDMBA can be attributed to several mechanisms:

- Enzyme Inhibition : BDMBA has been shown to interact with various enzymes, potentially inhibiting their activity. This interaction may alter metabolic pathways and cellular functions.

- Reactive Oxygen Species Modulation : The compound can influence levels of reactive oxygen species (ROS), thereby affecting cellular signaling pathways and gene expression related to oxidative stress responses.

- Cell Signaling Pathways : BDMBA may activate or inhibit specific signaling pathways, leading to changes in cellular metabolism and proliferation, particularly in cancer cells.

Antioxidant Activity

At low concentrations, BDMBA exhibits antioxidant properties, helping to protect cells from oxidative damage. This effect is particularly relevant in the context of diseases characterized by oxidative stress.

Analgesic Properties

Research has indicated that derivatives of this compound may possess analgesic properties comparable to established analgesics like aspirin. For instance, studies on related compounds have shown significant reductions in pain responses in animal models .

Anti-Cancer Potential

BDMBA is being investigated for its potential anti-cancer properties. Preliminary studies suggest that it may inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest. Ongoing research aims to elucidate these mechanisms further.

Study 1: Enzyme Inhibition

A study evaluating the inhibitory effects of BDMBA on cytochrome P450 enzymes demonstrated that the compound could significantly reduce enzyme activity at specific concentrations. This inhibition could lead to altered drug metabolism and efficacy in therapeutic contexts.

Study 2: Cancer Cell Line Testing

In vitro studies using various cancer cell lines have shown that BDMBA induces apoptosis and inhibits proliferation. The compound was tested at varying concentrations (10 µM to 100 µM) over 48 hours, revealing a dose-dependent response with IC50 values indicating effective anti-cancer activity.

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| 2-Bromo-4,5-dimethoxybenzoic acid | Analgesic | Inhibits pain response through central mechanisms |

| 2-Amino-4,5-dimethoxybenzoic acid | Anti-inflammatory | Modulates cytokine production |

| This compound | Antioxidant, Anti-cancer | Enzyme inhibition, ROS modulation |

Eigenschaften

IUPAC Name |

2-borono-4,5-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO6/c1-15-7-3-5(9(11)12)6(10(13)14)4-8(7)16-2/h3-4,13-14H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDKCKAPUQPJHJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1C(=O)O)OC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681629 | |

| Record name | 2-Borono-4,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-91-1 | |

| Record name | Benzoic acid, 2-borono-4,5-dimethoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Borono-4,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.